(6R)-6-(azidomethyl)piperidin-2-one chemical properties
(6R)-6-(azidomethyl)piperidin-2-one chemical properties
This is an in-depth technical guide on the chemical properties, synthesis, and applications of (6R)-6-(azidomethyl)piperidin-2-one .
Introduction & Structural Significance[1][2][3]
(6R)-6-(azidomethyl)piperidin-2-one is a chiral, heterocyclic building block belonging to the piperidinone (δ-lactam) class. It is characterized by a six-membered lactam ring with a stereodefined azidomethyl substituent at the C6 position.
This molecule serves as a critical chiral scaffold in medicinal chemistry, particularly for the design of peptidomimetics and small-molecule inhibitors.[1] Its value lies in the orthogonality of its functional groups:
-
Lactam Ring: Provides a rigid, conformationally constrained core that mimics the
-turn secondary structure of peptides.[1] -
Azide Handle: A bio-orthogonal reactive group ready for "Click" chemistry (CuAAC) or reduction to a primary amine, enabling rapid diversification.[1]
-
Stereochemistry (6R): The specific spatial arrangement is essential for target selectivity in biological systems, often differentiating between agonist and antagonist activity in receptor binding.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | (6R)-6-(azidomethyl)piperidin-2-one |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| Chiral Center | C6 (R-configuration) |
| Key Functionalities |
Physicochemical Properties[2][9][11][12]
Physical State and Solubility
While specific experimental melting points for the azide derivative are often proprietary, analogous hydroxymethyl lactams are crystalline solids (mp 125–127 °C).[1] The introduction of the azido group typically lowers the melting point, resulting in a low-melting solid or viscous oil .
-
Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Methanol, DCM).[1] Moderate to low solubility in non-polar alkanes.[1]
-
Stability: The lactam ring is hydrolytically stable under neutral conditions.[1] The alkyl azide is stable at ambient temperatures but light-sensitive and potentially shock-sensitive if concentrated or heated.
Stereochemistry and Conformation
The piperidin-2-one ring adopts a half-chair or distorted sofa conformation. The (6R)-substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, although N-substitution can alter this equilibrium.
-
Enantiomeric Purity: Critical for drug development; typically synthesized with >95% ee (enantiomeric excess) to avoid off-target effects.[1]
Synthetic Methodologies
The synthesis of (6R)-6-(azidomethyl)piperidin-2-one requires strict stereocontrol. Two primary routes are established: Chiral Pool Synthesis (from amino acids) and Asymmetric Catalysis .[1]
Route A: Asymmetric Dihydroxylation (Preferred for R-isomer)
Since the (6R) configuration corresponds to "unnatural" amino acids (like D-Lysine), asymmetric catalysis is often more cost-effective than using chiral pool starting materials.
-
Asymmetric Dihydroxylation: An alkenyl ester undergoes Sharpless Asymmetric Dihydroxylation (AD) using AD-mix-β to install the chiral center.
-
Lactamization: Reductive cyclization forms the piperidinone ring.[1]
-
Functional Group Interconversion: The resulting hydroxymethyl group is activated (Mesylation) and displaced by azide.[1]
Route B: Chiral Pool (From D-Amino Acids)
Starting from D-2-aminoadipic acid or D-Lysine :
-
Cyclization: Formation of the lactam ring.[1]
-
Reduction: Selective reduction of the side-chain carboxylate to an alcohol.[1]
-
Azidation: Nucleophilic substitution with Sodium Azide (
).[1]
Experimental Protocol: Azidation of (6R)-6-(hydroxymethyl)piperidin-2-one
Note: This protocol describes the final transformation step.
Reagents: (6R)-6-(hydroxymethyl)piperidin-2-one, Methanesulfonyl chloride (MsCl), Triethylamine (
-
Activation: Dissolve (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 equiv) in anhydrous DCM at 0°C. Add
(1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Stir for 2 hours. Quench with water, extract with DCM, and dry to obtain the mesylate intermediate.[1] -
Displacement: Dissolve the crude mesylate in anhydrous DMF. Add
(2.0 equiv).[1][2] -
Reaction: Heat to 60–80°C for 4–12 hours behind a blast shield.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water/brine to remove DMF and excess azide.[1]
-
Purification: Silica gel chromatography (eluent: EtOAc/Hexanes) yields the pure azide.[1]
Chemical Reactivity & Transformations[1][6][7][8][9][12][13][14]
The molecule features two distinct reactive centers: the Azide (C6-sidechain) and the Lactam (Ring).
Azide Transformations
The azidomethyl group is a versatile "masked" amine and a click chemistry partner.[1]
-
CuAAC Click Reaction: Reacts with terminal alkynes using Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles.[1] This is widely used to attach the scaffold to drug pharmacophores or polymers.[1]
-
Staudinger Reduction: Treatment with Triphenylphosphine (
) followed by hydrolysis yields the primary amine, (6R)-6-(aminomethyl)piperidin-2-one. -
Staudinger Ligation: Reacts with specific phosphines to form amide bonds without an external coupling reagent.[1]
Lactam Transformations[5]
-
N-Alkylation: Deprotonation with a strong base (e.g., NaH, LiHMDS) allows alkylation at the Nitrogen (N1) position.[1]
-
Hydrolysis: Strong acid (6N HCl, reflux) opens the ring to yield the corresponding
-amino acid (chiral lysine derivative).[1]
Figure 1: Reactivity profile of (6R)-6-(azidomethyl)piperidin-2-one showing divergent synthetic pathways.[1][3][4][2][5]
Applications in Drug Discovery[16]
Peptidomimetics
The piperidinone ring constrains the N-C
-
Application: The azide can be converted to an amine and coupled with amino acids to form constrained dipeptides.
Fragment-Based Drug Design (FBDD)
The molecule serves as a "privileged scaffold" in FBDD.
-
MDM2-p53 Inhibitors: Piperidinone derivatives have been successfully optimized to inhibit the interaction between p53 and MDM2, restoring apoptotic pathways in cancer cells.[1]
-
P2Y14 Receptor Antagonists: Used as a core structure to display pharmacophores in specific orientations required for GPCR binding.[1]
Bioconjugation
The azide group allows this chiral unit to be "clicked" onto:
-
PROTACs: As a linker component.
-
Polymer Therapeutics: For controlled drug release.[1]
Safety & Handling (Critical)
Warning: Organic Azides are Potentially Explosive.
-
C/N Ratio Rule: The safety of organic azides is estimated by the Carbon/Nitrogen ratio.[1]
-
Formula:
[1] -
Total Carbons: 6[3]
-
Total Nitrogens: 4 (3 in azide, 1 in lactam).[1]
-
Analysis: The ratio (
) is approx 1.[1]75. While generally stable due to the small size and non-aromatic nature, it is energetic .[1] -
Rule of Six: The molecule satisfies the "Rule of Six" (6 carbons per energetic functional group) only marginally.[1]
-
-
Handling Protocols:
-
Never distill the pure azide to dryness.[1]
-
Avoid contact with strong acids (forms Hydrazoic acid,
, which is highly toxic and explosive).[1] -
Avoid halogenated solvents (e.g., DCM) during reaction with sodium azide if possible, to prevent formation of diazidomethane (explosive).[1] Use DMF or DMSO.
-
Store in the dark at <4°C.[1]
-
Use a blast shield for reactions heated >60°C.[1]
-
References
-
Piperidinone Scaffolds in Drug Discovery: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][6][7] Source: Molecules (MDPI).[1] URL:[Link][1]
-
Safety of Organic Azides: Title: Organic Azides: Syntheses and Applications (Safety Measures). Source: Wiley Online Library / ResearchGate.[1] URL:[Link][1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
